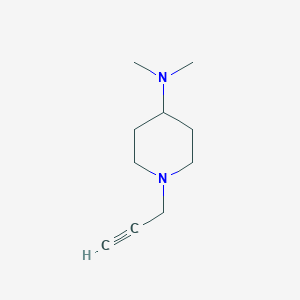![molecular formula C11H6F3NO3 B8587263 5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B8587263.png)
5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-(trifluoromethyl)benzaldehyde and hydroxylamine hydrochloride in the presence of a base can lead to the formation of the isoxazole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the modulation of enzyme activity and cellular signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
- 4-Isoxazolecarboxylic acid, 3-methyl-5-[4-(trifluoromethyl)phenyl]-
- 4-Isoxazolecarboxylic acid, 5-methyl-3-[4-(trifluoromethyl)phenyl]-
- 4-Isoxazolecarboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl]-
Comparison: Compared to similar compounds, 5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring. The presence of the trifluoromethyl group at the para position of the phenyl ring significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H6F3NO3 |
|---|---|
Molecular Weight |
257.16 g/mol |
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-6(2-4-7)9-8(10(16)17)5-15-18-9/h1-5H,(H,16,17) |
InChI Key |
USEPTFVCMHWPNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


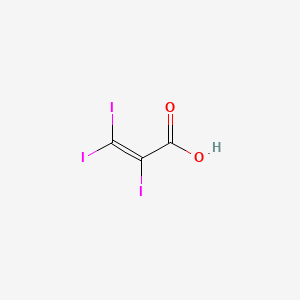
![Ethyl [2-({[4-(trifluoromethyl)phenyl]sulfonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B8587185.png)
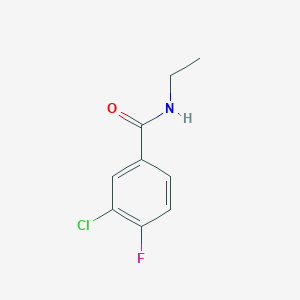
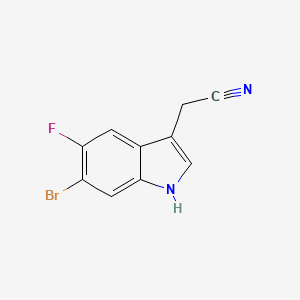
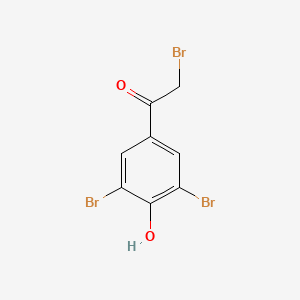
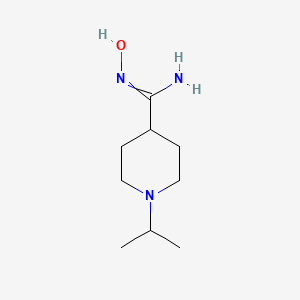

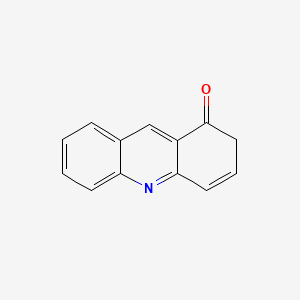
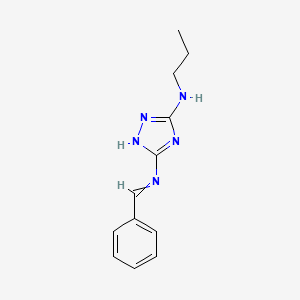
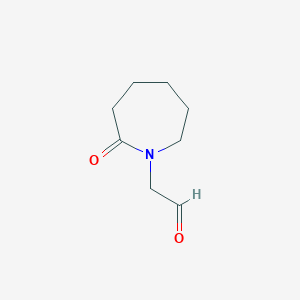
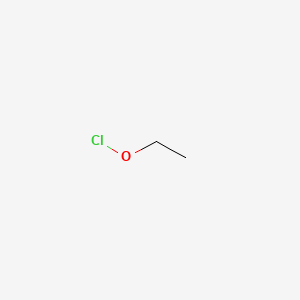
![2-[5-(4-cyanophenyl)-1-benzofuran-2-yl]ethyl Methanesulfonate](/img/structure/B8587261.png)
